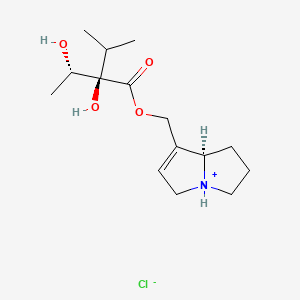
2,2-Dibromo-1-(6-(trifluoromethyl)pyridin-3-yl)ethanone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex pyridine derivatives is a topic of interest in the field of organic chemistry due to their potential applications in creating ligands for transition metals. One such compound is 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine, which is synthesized from 2,6-dihydroxy-isonicotinic acid through either a four or six-step process. This compound serves as a versatile precursor for a variety of tridentate ligands. The synthesis process involves the reaction of the intermediate with 48% HBr to yield the bromomethylpyridine derivative. This compound can then be further modified to produce pyridines with nucleobase substituents and other complex structures, such as the back-to-back ligand 1,2-bis[2,6-di(pyrazol-1-yl)pyrid-4-yl]ethane. The crystal structures of some of these derivatives have been determined, showcasing their potential in ligand design .
Molecular Structure Analysis
The molecular structure of polyhalogenated heterocyclic compounds, such as 2,6-dibromo-3,5-difluoropyridine derivatives, has been studied using X-ray crystallography. An example of such a compound is 2,6-dibromo-3,5-difluoro(4-pyridyl)methylphenyl ketone, which exhibits an unusual solid-state lattice packing arrangement. This structural analysis is crucial as it provides insights into the molecular geometry and potential interaction sites for further chemical reactions .
Chemical Reactions Analysis
Polyhalogenated heterocyclic compounds are known for their reactivity with various electrophiles. The lithiated version of 2,6-dibromo-3,5-difluoropyridine, prepared from its tribromo counterpart, demonstrates this reactivity. It can react with a wide range of electrophiles to yield functionally diverse pyridine derivatives. These reactions expand the utility of the compound by allowing for the introduction of different functional groups, which can significantly alter the chemical properties and potential applications of the resulting molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2-Dibromo-1-(6-(trifluoromethyl)pyridin-3-yl)ethanone and related compounds are influenced by their halogenated nature and the presence of substituents on the pyridine ring. The bromine atoms contribute to the reactivity of the compound, making it suitable for further functionalization. The trifluoromethyl group is a strong electron-withdrawing group that can affect the electron density of the pyridine ring, potentially impacting the compound's reactivity and stability. The solid-state structure, as revealed by crystallography, can also provide information on the compound's melting point, solubility, and other physical properties, although specific data for 2,2-Dibromo-1-(6-(trifluoromethyl)pyridin-3-yl)ethanone is not provided in the papers .
Zukünftige Richtungen
The demand for TFMP derivatives, including “2,2-Dibromo-1-(6-(trifluoromethyl)pyridin-3-yl)ethanone”, has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the development of new synthesis methods and applications for these compounds is an important area of research .
Eigenschaften
IUPAC Name |
2,2-dibromo-1-[6-(trifluoromethyl)pyridin-3-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2F3NO/c9-7(10)6(15)4-1-2-5(14-3-4)8(11,12)13/h1-3,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPDTRYWPNCTHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)C(Br)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901194530 | |
| Record name | Ethanone, 2,2-dibromo-1-[6-(trifluoromethyl)-3-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901194530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dibromo-1-(6-(trifluoromethyl)pyridin-3-yl)ethanone | |
CAS RN |
2089649-39-6 | |
| Record name | Ethanone, 2,2-dibromo-1-[6-(trifluoromethyl)-3-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2089649-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 2,2-dibromo-1-[6-(trifluoromethyl)-3-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901194530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-](/img/structure/B3032430.png)







![5-amino-2-[(3,5-dichlorophenyl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B3032444.png)




![3-amino-4-oxo-N-[[(2R)-oxolan-2-yl]methyl]quinazoline-2-carboxamide](/img/structure/B3032451.png)